4-Bromo-2-chloro-1-(chloromethyl)benzene

Descripción

The exact mass of the compound 4-Bromo-2-chloro-1-(chloromethyl)benzene is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Bromo-2-chloro-1-(chloromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-chloro-1-(chloromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

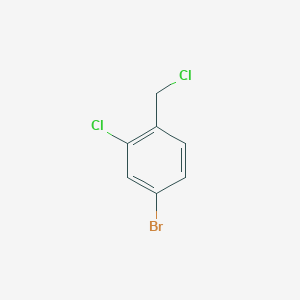

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-2-chloro-1-(chloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrCl2/c8-6-2-1-5(4-9)7(10)3-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZKGAPMRIIJKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrCl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624957 | |

| Record name | 4-Bromo-2-chloro-1-(chloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185315-49-5 | |

| Record name | 4-Bromo-2-chloro-1-(chloromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185315-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-chloro-1-(chloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-2-chloro-1-(chloromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Bromo-2-chloro-1-(chloromethyl)benzene for Advanced Research and Pharmaceutical Development

This guide provides an in-depth analysis of 4-bromo-2-chloro-1-(chloromethyl)benzene, a halogenated aromatic compound with significant potential as a building block in synthetic organic chemistry, particularly in the realm of drug discovery and materials science. We will delve into its chemical identity, structural characteristics, physicochemical properties, and safety considerations. Furthermore, this document will explore its applications, drawing connections to its utility in the synthesis of complex molecular architectures.

Core Chemical Identity and Structural Elucidation

4-Bromo-2-chloro-1-(chloromethyl)benzene is a disubstituted benzene derivative carrying a bromine atom, a chlorine atom, and a chloromethyl group. The specific arrangement of these substituents on the aromatic ring dictates its reactivity and steric profile, making it a versatile intermediate for introducing a bromo-chloro-benzyl moiety into target molecules.

Molecular Formula: C₇H₅BrCl₂[1]

Structural Representation

The structural formula of 4-bromo-2-chloro-1-(chloromethyl)benzene is presented below. The IUPAC name, 4-bromo-2-chloro-1-(chloromethyl)benzene, precisely describes the positions of the substituents on the benzene ring.[1]

Caption: 2D Structure of 4-Bromo-2-chloro-1-(chloromethyl)benzene.

Physicochemical Properties

A summary of the key physicochemical properties of 4-bromo-2-chloro-1-(chloromethyl)benzene is provided in the table below. These properties are essential for designing reaction conditions, purification protocols, and for understanding the compound's behavior in various solvent systems.

| Property | Value | Source |

| Molecular Weight | 239.92 g/mol | [1] |

| IUPAC Name | 4-bromo-2-chloro-1-(chloromethyl)benzene | [1] |

| SMILES | C1=CC(=C(C=C1Br)Cl)CCl | [1] |

| InChI Key | PZZKGAPMRIIJKV-UHFFFAOYSA-N | [1] |

Synthesis and Reactivity Insights

It is important to note that the direct chloromethylation of benzene and its derivatives is often carried out using reagents like formaldehyde and hydrogen chloride, a process that can be hazardous. Alternative and safer methods, such as the one described for a similar molecule, 4-bromo-1-(chloromethyl)-2-methylbenzene, involve the conversion of the corresponding benzyl alcohol to the benzyl chloride.[3]

Illustrative Synthetic Workflow

The following diagram illustrates a potential synthetic pathway, highlighting the key transformations.

Sources

The Unambiguous Identity: A Technical Guide to the IUPAC Nomenclature of C₇H₅BrCl₂

For Immediate Release

[City, State] – January 26, 2026 – In the intricate landscape of chemical research and pharmaceutical development, the precise identification of molecular structures is paramount. The chemical formula C₇H₅BrCl₂ represents a multitude of structural isomers, each with unique physical, chemical, and biological properties. Misidentification can lead to flawed experimental results and compromised safety. This in-depth technical guide provides a definitive resource for researchers, scientists, and drug development professionals on the systematic IUPAC (International Union of Pure and Applied Chemistry) nomenclature for the isomers of C₇H₅BrCl₂.

The Imperative of Precision: Understanding Isomerism in C₇H₅BrCl₂

Structural isomers are compounds that share the same molecular formula but differ in the connectivity of their atoms.[1] For C₇H₅BrCl₂, this isomerism primarily manifests in two distinct categories:

-

Ring-Substituted Isomers (Derivatives of Toluene): In this class, a bromine atom and two chlorine atoms are substituted at various positions on the benzene ring of a toluene molecule.

-

Side-Chain-Substituted Isomers (Derivatives of Benzyl Halides or Phenyl-Substituted Methanes): Here, the halogen atoms are attached to the methyl group carbon, and may also be present on the benzene ring.

The differentiation of these isomers through a systematic and unambiguous naming convention is crucial for clear communication, accurate documentation in patents and publications, and ensuring the reproducibility of scientific research.

Foundational Principles of IUPAC Nomenclature for Aromatic Compounds

The IUPAC nomenclature for substituted benzene derivatives follows a set of established rules to ensure each compound has a unique and descriptive name.[2][3][4] The key principles applied to the isomers of C₇H₅BrCl₂ are:

-

Parent Compound Identification: For many isomers of C₇H₅BrCl₂, "toluene" (methylbenzene) is used as the parent name.[1][4] Alternatively, "benzene" can be used as the parent, with the methyl group treated as a substituent.

-

Alphabetical Order of Substituents: When multiple different substituents are present, they are listed in alphabetical order (bromo, chloro, methyl).[2]

-

The Lowest Locant Rule: The carbon atoms of the benzene ring are numbered to assign the lowest possible set of numbers (locants) to the substituents.[2][4][5] The substituent that comes first in alphabetical order is given the lowest possible number if there is a choice.[6]

Systematic Nomenclature of C₇H₅BrCl₂ Isomers

Applying these principles, we can systematically identify and name the various structural isomers of C₇H₅BrCl₂.

Ring-Substituted Isomers: The Bromodichlorotoluenes

When the bromine and two chlorine atoms are attached to the benzene ring of toluene, a significant number of positional isomers are possible. The methyl group is assigned position 1 on the benzene ring.

Experimental Protocol for Isomer Identification (Hypothetical):

A standard protocol for the separation and identification of a mixture of bromodichlorotoluene isomers would involve:

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

An initial GC separation is performed to distinguish isomers based on their boiling points and interactions with the stationary phase.

-

The mass spectrometer provides the mass-to-charge ratio of the parent ion and its fragmentation pattern, confirming the molecular weight and offering clues to the substitution pattern.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy provides information on the number and chemical environment of the hydrogen atoms on the benzene ring and the methyl group. The splitting patterns (coupling) reveal the relative positions of the substituents.

-

¹³C NMR spectroscopy indicates the number of unique carbon environments in the molecule.

-

The following table details the IUPAC names for all possible bromodichlorotoluene isomers:

| IUPAC Name | Substituent Positions |

| 1-Bromo-2,3-dichloro-4-methylbenzene | 1-Br, 2-Cl, 3-Cl, 4-CH₃ |

| 1-Bromo-2,4-dichloro-3-methylbenzene | 1-Br, 2-Cl, 4-Cl, 3-CH₃ |

| 1-Bromo-2,4-dichloro-5-methylbenzene | 1-Br, 2-Cl, 4-Cl, 5-CH₃ |

| 1-Bromo-2,5-dichloro-3-methylbenzene | 1-Br, 2-Cl, 5-Cl, 3-CH₃ |

| 1-Bromo-2,5-dichloro-4-methylbenzene | 1-Br, 2-Cl, 5-Cl, 4-CH₃ |

| 1-Bromo-2,6-dichloro-3-methylbenzene | 1-Br, 2-Cl, 6-Cl, 3-CH₃ |

| 1-Bromo-2,6-dichloro-4-methylbenzene | 1-Br, 2-Cl, 6-Cl, 4-CH₃ |

| 1-Bromo-3,4-dichloro-2-methylbenzene | 1-Br, 3-Cl, 4-Cl, 2-CH₃ |

| 1-Bromo-3,4-dichloro-5-methylbenzene | 1-Br, 3-Cl, 4-Cl, 5-CH₃ |

| 1-Bromo-3,5-dichloro-2-methylbenzene | 1-Br, 3-Cl, 5-Cl, 2-CH₃ |

| 1-Bromo-3,5-dichloro-4-methylbenzene | 1-Br, 3-Cl, 5-Cl, 4-CH₃ |

| 1-Bromo-4,5-dichloro-2-methylbenzene | 1-Br, 4-Cl, 5-Cl, 2-CH₃ |

| 2-Bromo-1,3-dichloro-4-methylbenzene | 2-Br, 1-Cl, 3-Cl, 4-CH₃ |

| 2-Bromo-1,4-dichloro-5-methylbenzene | 2-Br, 1-Cl, 4-Cl, 5-CH₃ |

| 2-Bromo-3,4-dichloro-1-methylbenzene | 2-Br, 3-Cl, 4-Cl, 1-CH₃ |

| 2-Bromo-3,5-dichloro-1-methylbenzene | 2-Br, 3-Cl, 5-Cl, 1-CH₃ |

| 2-Bromo-4,5-dichloro-1-methylbenzene | 2-Br, 4-Cl, 5-Cl, 1-CH₃ |

| 2-Bromo-4,6-dichloro-1-methylbenzene | 2-Br, 4-Cl, 6-Cl, 1-CH₃ |

| 3-Bromo-1,2-dichloro-4-methylbenzene | 3-Br, 1-Cl, 2-Cl, 4-CH₃ |

| 3-Bromo-1,4-dichloro-5-methylbenzene | 3-Br, 1-Cl, 4-Cl, 5-CH₃ |

| 3-Bromo-2,4-dichloro-1-methylbenzene | 3-Br, 2-Cl, 4-Cl, 1-CH₃ |

| 3-Bromo-2,5-dichloro-1-methylbenzene | 3-Br, 2-Cl, 5-Cl, 1-CH₃ |

| 3-Bromo-4,5-dichloro-1-methylbenzene | 3-Br, 4-Cl, 5-Cl, 1-CH₃ |

| 4-Bromo-1,2-dichloro-5-methylbenzene | 4-Br, 1-Cl, 2-Cl, 5-CH₃ |

| 4-Bromo-1,3-dichloro-2-methylbenzene | 4-Br, 1-Cl, 3-Cl, 2-CH₃ |

| 4-Bromo-2,3-dichloro-1-methylbenzene | 4-Br, 2-Cl, 3-Cl, 1-CH₃ |

| 4-Bromo-2,5-dichloro-1-methylbenzene | 4-Br, 2-Cl, 5-Cl, 1-CH₃ |

| 4-Bromo-2,6-dichloro-1-methylbenzene | 4-Br, 2-Cl, 6-Cl, 1-CH₃ |

| 5-Bromo-1,2-dichloro-3-methylbenzene | 5-Br, 1-Cl, 2-Cl, 3-CH₃ |

| 5-Bromo-1,3-dichloro-2-methylbenzene | 5-Br, 1-Cl, 3-Cl, 2-CH₃ |

| 5-Bromo-2,3-dichloro-1-methylbenzene | 5-Br, 2-Cl, 3-Cl, 1-CH₃ |

Side-Chain-Substituted Isomers

In this category, at least one halogen is bonded to the methyl carbon. The parent name can be based on methane or benzene.

-

Derivatives of Phenylmethane:

-

1-Bromo-1,1-dichloro-1-phenylmethane: Also known as (bromodichloromethyl)benzene. Here, the phenyl group is a substituent on the methane.

-

1-(Bromochloromethyl)-x,y-dichlorobenzene: A bromochloromethyl group is attached to a dichlorinated benzene ring. There are six possible isomers for the dichlorobenzene moiety.

-

1-(Dichloromethyl)-x-bromobenzene: A dichloromethyl group is attached to a brominated benzene ring. There are three positional isomers (ortho, meta, para).

-

1-(Bromomethyl)-x,y-dichlorobenzene: A bromomethyl group is attached to a dichlorinated benzene ring. There are six positional isomers for the dichlorobenzene moiety.[7]

-

1-Chloro-1-(bromophenyl)methane: A chloro and a bromophenyl group are attached to the methane. Three positional isomers for the bromophenyl group are possible.

-

1-Bromo-1-(chlorophenyl)methane: A bromo and a chlorophenyl group are attached to the methane. Three positional isomers for the chlorophenyl group are possible.

-

A summary of some of these isomers is presented below:

| IUPAC Name | Common/Alternative Name |

| 1-(Bromodichloromethyl)benzene | Phenylbromodichloromethane |

| 1-Bromo-2-(dichloromethyl)benzene | 2-Bromobenzal chloride |

| 1-Bromo-3-(dichloromethyl)benzene | 3-Bromobenzal chloride |

| 1-Bromo-4-(dichloromethyl)benzene | 4-Bromobenzal chloride |

| 1-(Bromomethyl)-2,3-dichlorobenzene | 2,3-Dichlorobenzyl bromide |

| 1-(Bromomethyl)-2,4-dichlorobenzene | 2,4-Dichlorobenzyl bromide |

| 1-(Bromomethyl)-2,5-dichlorobenzene | 2,5-Dichlorobenzyl bromide |

| 1-(Bromomethyl)-2,6-dichlorobenzene | 2,6-Dichlorobenzyl bromide |

| 1-(Bromomethyl)-3,4-dichlorobenzene | 3,4-Dichlorobenzyl bromide |

| 1-(Bromomethyl)-3,5-dichlorobenzene | 3,5-Dichlorobenzyl bromide |

| 1-Bromo-2-chloro-3-(chloromethyl)benzene | 2-Bromo-6-chlorobenzyl chloride |

| ... (and other isomers with mixed ring and side-chain substitution) | ... |

Visualizing the Nomenclature Logic

The following diagram, rendered in DOT language, illustrates the decision-making process for naming a polysubstituted benzene derivative, a core aspect of identifying the isomers of C₇H₅BrCl₂.

Caption: A flowchart illustrating the systematic process for determining the IUPAC name of a substituted toluene isomer.

Conclusion: A Commitment to Clarity in Chemical Science

The systematic application of IUPAC nomenclature is not merely an academic exercise; it is a fundamental pillar of scientific integrity and communication. For a compound represented by the molecular formula C₇H₅BrCl₂, the potential for ambiguity is high due to the large number of structural isomers. This guide provides a comprehensive framework for the unambiguous naming of these isomers, empowering researchers to communicate their findings with clarity and precision. Adherence to these systematic naming conventions is essential for advancing research and development in chemistry and related fields.

References

-

BYJU'S. (n.d.). Nomenclature Of Substituted Benzene Compounds. Retrieved from [Link]

-

AdiChemistry. (n.d.). IUPAC nomenclature of organohalogen compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2014, August 29). 8.13: The Nomenclature of Disubstituted and Polysubstituted Benzenes. Retrieved from [Link]

-

Dr Jackson Chemistry. (2016, April 3). IUPAC Nomenclature of Substituted Benzenes [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.1: Naming Aromatic Compounds. Retrieved from [Link]

-

Chemistry Stack Exchange. (2016, June 11). What is the numbering of substituted benzene derivatives according to IUPAC nomenclature? Retrieved from [Link]

- Favre, H. A., & Powell, W. H. (Eds.). (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

-

PubChem. (n.d.). Benzene, 1-bromo-3,5-dichloro-. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 17.3 Nomenclature of Benzene Derivatives. Retrieved from [Link]

-

Allen. (n.d.). Chloro bromobenzene is an isomer of m bromo chloro benzene. Retrieved from [Link]

-

BYJU'S. (n.d.). Nomenclature Of Substituted Benzene Compounds. Retrieved from [Link]

-

University of Calgary. (n.d.). Polysubstituted benzenes. Retrieved from [Link]

- Favre, H. A., & Powell, W. H. (Eds.). (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Chapter P-9). Royal Society of Chemistry.

-

PubChem. (n.d.). 1-Bromo-3-chlorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 15.1: Naming Aromatic Compounds. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. youtube.com [youtube.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. byjus.com [byjus.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. adichemistry.com [adichemistry.com]

- 7. 20443-99-6|1-(Bromomethyl)-2,4-dichlorobenzene|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to 4-Bromo-2-chloro-1-(chloromethyl)benzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-2-chloro-1-(chloromethyl)benzene is a halogenated aromatic compound of significant interest in synthetic organic chemistry, particularly as a versatile building block in the development of pharmaceutical agents. Its trifunctional nature, featuring a reactive benzylic chloride, a moderately reactive aryl bromide, and a deactivating aryl chloride, allows for selective and sequential chemical transformations. This guide provides a comprehensive overview of its known physical and chemical properties, a plausible synthetic route, its reactivity profile, and its potential applications in medicinal chemistry, with a focus on providing field-proven insights for researchers.

Chemical Identity and Physical Properties

Table 1: Physicochemical Properties of 4-Bromo-2-chloro-1-(chloromethyl)benzene

| Property | Value | Source |

| Molecular Formula | C₇H₅BrCl₂ | PubChem[1][2] |

| Molecular Weight | 239.92 g/mol | PubChem[1][2] |

| IUPAC Name | 4-Bromo-2-chloro-1-(chloromethyl)benzene | PubChem[1][2] |

| CAS Number | 185315-49-5, 928758-19-4 | PubChem[1][2] |

| XLogP3 | 3.9 | PubChem (Computed)[1] |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1][2] |

| Hydrogen Bond Acceptor Count | 0 | PubChem (Computed)[1][2] |

| Rotatable Bond Count | 1 | PubChem (Computed)[1][2] |

Spectroscopic Characterization (Predicted)

Experimental spectroscopic data for 4-Bromo-2-chloro-1-(chloromethyl)benzene is not currently available in public databases. However, based on the analysis of structurally similar compounds, a predicted spectroscopic profile can be outlined to aid in its identification and characterization.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the benzylic protons (-CH₂Cl) in the range of δ 4.5-4.8 ppm. The aromatic region should display a complex multiplet pattern for the three aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will be characterized by a signal for the benzylic carbon around δ 45-50 ppm. The six aromatic carbons will appear in the range of δ 120-140 ppm, with their chemical shifts influenced by the differing electronic effects of the bromine and chlorine substituents.

-

Infrared (IR) Spectroscopy: Key vibrational bands are anticipated for C-H stretching of the aromatic ring (around 3100-3000 cm⁻¹), C-C stretching within the aromatic ring (around 1600-1450 cm⁻¹), and C-Cl stretching of the chloromethyl group (around 800-600 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a compound containing one bromine and two chlorine atoms. The molecular ion peak (M⁺) would be observed at m/z 238, 240, 242, and 244 with relative intensities dictated by the natural abundance of the isotopes.

Synthesis and Purification

Proposed Synthetic Protocol: Chloromethylation of 1-Bromo-3-chlorobenzene

This protocol is a well-established method for introducing a chloromethyl group onto an aromatic ring.

Materials:

-

1-Bromo-3-chlorobenzene

-

Paraformaldehyde

-

Anhydrous Zinc Chloride (ZnCl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Dry Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Experimental Workflow:

Caption: Proposed workflow for the synthesis of 4-Bromo-2-chloro-1-(chloromethyl)benzene.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous zinc chloride and dry HCl gas is critical as the Lewis acid catalyst is sensitive to moisture, which would deactivate it and halt the reaction.

-

Slow Addition of HCl: The chloromethylation reaction is exothermic. Slow addition of HCl gas at a low temperature helps to control the reaction rate and prevent the formation of unwanted byproducts.

-

Aqueous Work-up: The work-up with ice-water quenches the reaction by hydrolyzing any remaining reactive species. The sodium bicarbonate wash is essential to neutralize the acidic reaction mixture, preventing potential acid-catalyzed side reactions during purification.

-

Purification: Column chromatography is the preferred method for purification to separate the desired product from unreacted starting materials and any isomeric byproducts that may have formed.

Reactivity and Chemical Properties

The reactivity of 4-Bromo-2-chloro-1-(chloromethyl)benzene is dominated by the benzylic chloride, which is highly susceptible to nucleophilic substitution reactions. The aryl halides (bromo and chloro) are significantly less reactive towards nucleophiles under standard conditions.

Nucleophilic Substitution at the Benzylic Position

The chloromethyl group is an excellent electrophilic site. Primary benzylic halides readily undergo both Sₙ1 and Sₙ2 type reactions.[3] The choice of solvent and nucleophile will dictate the predominant pathway.

-

Sₙ2 Reactions: With strong, unhindered nucleophiles in polar aprotic solvents, the Sₙ2 pathway is favored. This allows for the direct displacement of the chloride with a variety of nucleophiles, such as cyanides, azides, thiolates, and alkoxides, to introduce a wide range of functional groups.

-

Sₙ1 Reactions: In the presence of polar protic solvents and weaker nucleophiles, the reaction may proceed via an Sₙ1 mechanism, involving the formation of a resonance-stabilized benzylic carbocation.

Caption: General scheme for nucleophilic substitution at the benzylic position.

Reactivity of the Aryl Halides

The bromine and chlorine atoms attached to the aromatic ring are generally unreactive towards nucleophilic aromatic substitution unless under harsh conditions (high temperature and pressure) or in the presence of a suitable catalyst. The bromine atom is more susceptible to metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) than the chlorine atom, allowing for selective functionalization of the aryl ring.

Applications in Drug Development

Halogenated organic compounds are prevalent in pharmaceuticals, and building blocks like 4-Bromo-2-chloro-1-(chloromethyl)benzene are valuable for introducing specific pharmacophores and modulating the electronic and lipophilic properties of drug candidates.[4]

A key potential application of this compound is as an intermediate in the synthesis of complex pharmaceutical agents. For instance, a structurally related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a known intermediate in the synthesis of Dapagliflozin , a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[5][6] This suggests that 4-Bromo-2-chloro-1-(chloromethyl)benzene could be a crucial starting material for the synthesis of novel SGLT2 inhibitors or other biologically active molecules.

The trifunctional nature of this molecule allows for a modular approach to drug design. The benzylic position can be used to link the core scaffold to other molecular fragments, while the aryl halides provide sites for further diversification through cross-coupling reactions to explore the structure-activity relationship (SAR) of a new chemical entity.

Safety and Handling

4-Bromo-2-chloro-1-(chloromethyl)benzene is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as causing severe skin burns and eye damage, and may cause respiratory irritation.[2] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.

Conclusion

4-Bromo-2-chloro-1-(chloromethyl)benzene is a valuable synthetic intermediate with significant potential in medicinal chemistry and drug discovery. Its distinct reactivity at the benzylic and aromatic positions allows for a high degree of synthetic flexibility. While experimental data on its physical and spectroscopic properties are currently limited, this guide provides a comprehensive overview based on established chemical principles and data from analogous structures. As a potential precursor to novel therapeutics, further investigation into the properties and reactivity of this compound is warranted.

References

-

Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (n.d.). MDPI. Retrieved January 26, 2026, from [Link]

- Process for producing 4-bromo-2-chlorophenols. (n.d.). Google Patents.

- Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (n.d.). Google Patents.

- Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. (n.d.). Google Patents.

-

4-Bromo-2-chloro-1-(chloromethyl)benzene. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

-

4-Bromo-1-chloro-2-(chloromethyl)benzene. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]

-

Benzene, 1-bromo-2-chloro-. (n.d.). Organic Syntheses. Retrieved January 26, 2026, from [Link]

-

Reactivity of benzyl halides towards nucleophilic substitution. (2017, December 30). Chemistry Stack Exchange. Retrieved January 26, 2026, from [Link]

-

Nucleophilic substitution of benzylic halides. (n.d.). University of Calgary. Retrieved January 26, 2026, from [Link]

-

Substitution of benzylic and allylic halides. (2019, June 5). Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. (n.d.). PubMed Central. Retrieved January 26, 2026, from [Link]

Sources

- 1. 4-Bromo-2-chloro-1-(chloromethyl)benzene | C7H5BrCl2 | CID 22337865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 6. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-chloro-1-(chloromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic pathways for 4-Bromo-2-chloro-1-(chloromethyl)benzene, a key intermediate in organic synthesis. As a senior application scientist, the following content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring both technical accuracy and practical applicability in a research and development setting.

Introduction and Strategic Overview

4-Bromo-2-chloro-1-(chloromethyl)benzene, also known as 4-bromo-2-chlorobenzyl chloride, is a substituted toluene derivative of significant interest as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its trifunctional nature—featuring bromine, chlorine, and a reactive chloromethyl group—allows for a variety of subsequent chemical transformations.

The synthesis of this target molecule can be approached from several strategic standpoints, primarily revolving around the sequential introduction of the substituents onto a toluene core or the functionalization of a pre-substituted toluene. The choice of pathway is often dictated by the availability of starting materials, desired purity, scalability, and safety considerations. This guide will explore the most logical and field-proven synthetic routes, providing a comparative analysis to aid in methodological selection.

Retrosynthetic Analysis

A retrosynthetic analysis of 4-Bromo-2-chloro-1-(chloromethyl)benzene reveals three primary disconnections, leading to logical and practical forward-synthesis pathways. The key is to consider the directing effects of the substituents and the reactivity of the benzylic position.

Caption: Retrosynthetic pathways for 4-Bromo-2-chloro-1-(chloromethyl)benzene.

Synthetic Pathway I: Electrophilic Substitution followed by Side-Chain Halogenation

This is arguably the most direct approach, starting from the commercially available 2-chlorotoluene. It involves two main transformations: electrophilic bromination of the aromatic ring, followed by free-radical chlorination of the benzylic methyl group.

Step 1: Synthesis of 4-Bromo-2-chlorotoluene via Electrophilic Bromination

The initial step is the bromination of 2-chlorotoluene. This is an electrophilic aromatic substitution reaction.[1] The methyl group (-CH₃) is an activating, ortho, para-director, while the chlorine atom (-Cl) is a deactivating, yet also ortho, para-director. The directing effects of these two groups must be considered to predict the regioselectivity of the reaction.

-

-CH₃ group directs to: positions 3, 5, and (primarily) 6.

-

-Cl group directs to: positions 3, 5, and (primarily) 4.

The positions ortho to the bulky chlorine atom (positions 3) and between the two substituents (position 3) are sterically hindered. The most electronically activated and sterically accessible position is para to the strongly activating methyl group, which is position 4. Therefore, the major product of this reaction is 4-bromo-2-chlorotoluene.

Caption: Pathway I: From 2-Chlorotoluene.

Experimental Protocol: Bromination of 2-Chlorotoluene

-

Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HBr fumes), place 2-chlorotoluene and a catalytic amount of iron filings or anhydrous FeBr₃.

-

Reaction: Cool the flask in an ice bath. Slowly add an equimolar amount of bromine (Br₂) from the dropping funnel with vigorous stirring.

-

Progression: After the addition is complete, allow the mixture to warm to room temperature and stir until the evolution of HBr gas ceases. The reaction can be gently warmed to ensure completion.

-

Work-up: Quench the reaction by pouring the mixture into cold water. Wash the organic layer with a dilute solution of sodium bisulfite to remove excess bromine, followed by a wash with sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure. The crude 4-bromo-2-chlorotoluene can be purified by fractional distillation.

Step 2: Free-Radical Chlorination of 4-Bromo-2-chlorotoluene

The methyl group of 4-bromo-2-chlorotoluene can be selectively chlorinated at the benzylic position via a free-radical mechanism.[2] This avoids further substitution on the aromatic ring. Common reagents for this transformation include sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS), typically with a radical initiator like azobisisobutyronitrile (AIBN) or under UV irradiation.

Experimental Protocol: Benzylic Chlorination

-

Setup: In a flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-2-chlorotoluene[3][4] in a dry, inert solvent like carbon tetrachloride (CCl₄) or benzene.

-

Initiation: Add a catalytic amount of AIBN or benzoyl peroxide.

-

Reaction: Add N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) portion-wise while heating the mixture to reflux. The reaction should be monitored by TLC or GC to avoid the formation of dichlorinated byproducts.

-

Work-up: After the reaction is complete, cool the mixture and filter off the succinimide byproduct (if NCS was used). Wash the filtrate with water and a dilute sodium bicarbonate solution.

-

Purification: Dry the organic layer, remove the solvent, and purify the resulting 4-bromo-2-chloro-1-(chloromethyl)benzene by vacuum distillation or recrystallization.

Synthetic Pathway II: Functional Group Interconversion from a Benzyl Alcohol

An alternative strategy involves the synthesis of 4-bromo-2-chlorobenzyl alcohol, which is then converted to the desired benzyl chloride. This pathway offers excellent control and often results in high-purity products.

Step 1: Synthesis of 4-Bromo-2-chlorobenzyl Alcohol

This intermediate can be prepared from 4-bromo-2-chlorobenzoic acid. The carboxylic acid is reduced to the corresponding primary alcohol.

Experimental Protocol: Reduction of 4-Bromo-2-chlorobenzoic Acid

-

Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-bromo-2-chlorobenzoic acid in a dry ether solvent like tetrahydrofuran (THF).

-

Reaction: Cool the suspension in an ice bath. Slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄) or a safer alternative like a borane-THF complex (BH₃·THF).

-

Progression: After the addition, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Work-up: Carefully quench the reaction by the sequential slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup for LiAlH₄). Filter the resulting aluminum or boron salts and wash the solid with THF or ether.

-

Purification: Combine the organic filtrates, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 4-bromo-2-chlorobenzyl alcohol.

Step 2: Conversion of 4-Bromo-2-chlorobenzyl Alcohol to Benzyl Chloride

The conversion of a benzyl alcohol to a benzyl chloride is a standard nucleophilic substitution reaction.[5][6] Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation because the byproducts (SO₂ and HCl) are gaseous, which simplifies purification.

Caption: Pathway II: Via a Benzyl Alcohol Intermediate.

Experimental Protocol: Chlorination with Thionyl Chloride

-

Setup: In a flask equipped with a reflux condenser and a gas outlet to a trap, place the 4-bromo-2-chlorobenzyl alcohol. The reaction can be run neat or in an inert solvent like dichloromethane.

-

Reaction: Add thionyl chloride (SOCl₂) dropwise, often with a catalytic amount of dimethylformamide (DMF). The reaction is typically exothermic.

-

Progression: After the initial reaction subsides, gently heat the mixture to reflux for 1-2 hours to ensure the reaction goes to completion.

-

Work-up: Carefully remove the excess thionyl chloride by distillation (under atmospheric or reduced pressure).

-

Purification: The crude product can be purified by vacuum distillation to yield pure 4-bromo-2-chloro-1-(chloromethyl)benzene.

Comparative Analysis of Synthetic Pathways

| Parameter | Pathway I (Side-Chain Halogenation) | Pathway II (From Benzyl Alcohol) |

| Starting Materials | Readily available (2-chlorotoluene) | Requires synthesis of the substituted benzoic acid or alcohol. |

| Number of Steps | 2 | 2 (from the alcohol) or 3 (from the acid) |

| Regioselectivity | Bromination is generally selective. Benzylic chlorination can produce over-halogenated byproducts. | High selectivity in both reduction and chlorination steps. |

| Yield | Can be moderate to good, but depends on controlling the chlorination step. | Generally high yields. |

| Scalability | Good. Free-radical reactions can sometimes be challenging to control on a large scale. | Excellent. Functional group interconversions are typically robust and scalable. |

| Safety Concerns | Use of bromine and radical initiators. Product is a lachrymator. | Use of highly reactive hydrides (LiAlH₄) and corrosive thionyl chloride. |

| Purity of Product | May require careful purification to remove di- and trichlorinated species. | High purity is often achievable with minimal purification. |

Purification and Characterization

Purification:

-

Distillation: The final product, 4-bromo-2-chloro-1-(chloromethyl)benzene, is a liquid or low-melting solid and can be effectively purified by vacuum distillation.

-

Chromatography: For very high purity, column chromatography on silica gel may be employed.

-

Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent (e.g., hexanes) can be an effective purification method.

Characterization:

The structure of the synthesized compound should be confirmed using standard analytical techniques:

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons and a singlet for the benzylic -CH₂Cl protons.

-

¹³C NMR: The carbon NMR will confirm the number of unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): Will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine and chlorine.

-

Infrared (IR) Spectroscopy: Will show characteristic C-H, C=C (aromatic), and C-Cl stretching frequencies.

Safety Considerations

-

Halogenating Agents: Bromine and thionyl chloride are highly corrosive and toxic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Solvents: Many of the solvents used (e.g., CCl₄, dichloromethane, THF) are volatile and have associated health risks.

-

Reducing Agents: Lithium aluminum hydride reacts violently with water. All glassware must be thoroughly dried, and the reaction must be run under an inert atmosphere.

-

Product: Benzyl halides are often lachrymators (tear-inducing) and skin irritants. The final product should be handled with care.

Conclusion

The synthesis of 4-bromo-2-chloro-1-(chloromethyl)benzene can be effectively achieved through several viable pathways. The most direct route, involving the bromination of 2-chlorotoluene followed by benzylic chlorination (Pathway I), is efficient but requires careful control to ensure selectivity. The alternative route via the corresponding benzyl alcohol (Pathway II) offers higher selectivity and often leads to a purer product, making it an excellent choice for laboratory-scale synthesis where purity is paramount. The selection of the optimal pathway will depend on the specific requirements of the research or development project, balancing factors such as cost, scale, and available equipment.

References

-

National Council of Educational Research and Training. (n.d.). Haloalkanes and Haloarenes. NCERT. [Link]

-

Organic Syntheses. (n.d.). Benzene, 1-bromo-2-chloro-. [Link]

-

Samagra. (n.d.). Haloalkanes and Haloarenes. [Link]

- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

- Google Patents. (n.d.). US4223166A - Process for producing 4-bromo-2-chlorophenols.

- Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.

-

Organic Syntheses. (n.d.). p-BROMOBENZALDEHYDE. [Link]

-

PubChem. (n.d.). 4-Bromo-2-chlorotoluene. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 4-Bromo-2-chlorobenzaldehyde. National Center for Biotechnology Information. [Link]

-

Chemistry Stack Exchange. (2019, February 25). Confusion about orienting effects in o-chlorotoluene. [Link]

-

Scribd. (n.d.). Synthesis of 1-Bromo-4-Chlorobenzene by Sandmeyer Reaction. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of benzyl chlorides. [Link]

-

Chad's Prep. (2020, December 14). 10.1 Free Radical Halogenation | Organic Chemistry [Video]. YouTube. [Link]

-

Quora. (2018, April 30). Why does the nitration of 2-chlorotoluene give 2-chloro-5-nitrotoluene but not 2-chloro-4-nitrotoluene as in the usual electrophilic aromatic substitution?. [Link]

- Google Patents. (n.d.). CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone.

-

Wikipedia. (n.d.). Sandmeyer reaction. [Link]

-

ResearchGate. (n.d.). (PDF) 4-Chlorobenzyl Chloride. [Link]

-

Filo. (n.d.). Q39. o-Chlorotoluene can undergo (i) electrophilic aromatic substitution.... [Link]

-

Khan Academy. (n.d.). Sandmeyer reaction. [Link]

-

Organic Syntheses. (n.d.). m-CHLOROBENZALDEHYDE. [Link]

-

Infinity Learn. (n.d.). How would you carry out the following conversion? Benzyl chloride to benzyl alcohol. [Link]

-

Patsnap Eureka. (n.d.). A kind of synthetic method for preparing 5-bromo-2-chloro-4'-ethoxydiphenylmethane. [Link]

-

Filo. (n.d.). can u provide conversion of benzyl alcohol in to benzyl chloride mechanism.... [Link]

-

askIITians. (n.d.). How are the following conversions brought? i. benzyl chloride to benz.... [Link]

-

MDPI. (n.d.). 4-Chlorobenzyl Chloride. [Link]

Sources

- 1. samagra.kite.kerala.gov.in [samagra.kite.kerala.gov.in]

- 2. m.youtube.com [m.youtube.com]

- 3. 4-Bromo-2-chlorotoluene | C7H6BrCl | CID 2735554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-BROMO-2-CHLOROTOLUENE | 89794-02-5 [chemicalbook.com]

- 5. How would you carry out the following conversion? Benzyl chloride to benzyl alcohol [infinitylearn.com]

- 6. askfilo.com [askfilo.com]

Spectroscopic Characterization of 4-Bromo-2-chloro-1-(chloromethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-2-chloro-1-(chloromethyl)benzene is a halogenated aromatic compound with significant potential as a versatile intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] A thorough understanding of its chemical structure is paramount for its effective utilization. This technical guide provides a comprehensive overview of the spectroscopic properties of 4-Bromo-2-chloro-1-(chloromethyl)benzene, offering predicted data and in-depth analysis based on fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). While direct experimental spectra for this specific compound are not widely available in the public domain, this guide extrapolates from the known spectroscopic behavior of analogous structures to provide a robust predictive framework for its characterization.

Molecular Structure and Properties

Before delving into the spectroscopic data, it is essential to understand the fundamental properties of 4-Bromo-2-chloro-1-(chloromethyl)benzene.

| Property | Value | Source |

| IUPAC Name | 4-bromo-2-chloro-1-(chloromethyl)benzene | [2][3] |

| CAS Number | 928758-19-4 | [3][4] |

| Molecular Formula | C₇H₅BrCl₂ | [2][3] |

| Molecular Weight | 239.92 g/mol | [2][3][4] |

| SMILES | C1=CC(=C(C=C1Br)Cl)CCl | [2] |

The molecular structure, illustrated below, is key to understanding its spectroscopic signature. The benzene ring is substituted with three different groups: a bromine atom, a chlorine atom, and a chloromethyl group. This substitution pattern leads to a unique electronic environment for each atom, which is reflected in the spectroscopic data.

Figure 1: Molecular structure of 4-Bromo-2-chloro-1-(chloromethyl)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Theoretical Principles: Proton NMR (¹H NMR) provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) is influenced by the electron density around the proton. Electronegative atoms like chlorine and bromine deshield nearby protons, causing their signals to appear at a higher chemical shift (downfield). Spin-spin coupling between non-equivalent neighboring protons results in the splitting of signals into multiplets.

Predicted ¹H NMR Spectrum:

For 4-Bromo-2-chloro-1-(chloromethyl)benzene, we expect to see signals for the aromatic protons and the methylene (-CH₂-) protons of the chloromethyl group.

-

Aromatic Protons (Ar-H): The three protons on the benzene ring are in different chemical environments and will therefore have distinct signals.

-

H-3: This proton is ortho to the chlorine and meta to the chloromethyl group.

-

H-5: This proton is ortho to the bromine and meta to the chloromethyl group.

-

H-6: This proton is ortho to the chloromethyl group and meta to the chlorine. The electronegativity of the halogens and the electron-withdrawing nature of the chloromethyl group will cause these protons to be deshielded, appearing in the range of δ 7.0-8.0 ppm. The coupling between these protons will likely result in a complex splitting pattern of doublets and doublet of doublets.

-

-

Methylene Protons (-CH₂Cl): The two protons of the chloromethyl group are chemically equivalent and are attached to a carbon adjacent to a chlorine atom and the aromatic ring. This will result in a singlet in the downfield region, likely around δ 4.5-5.0 ppm, due to the deshielding effect of the adjacent chlorine and the benzene ring.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Ar-H | 7.2 - 7.8 | m (multiplet) |

| -CH₂Cl | ~4.7 | s (singlet) |

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

¹³C NMR Spectroscopy

Theoretical Principles: Carbon-13 NMR (¹³C NMR) provides information about the different carbon environments in a molecule. The chemical shift of a carbon atom is influenced by the hybridization and the electronic environment. Carbons attached to electronegative atoms are deshielded and appear at higher chemical shifts.

Predicted ¹³C NMR Spectrum:

We expect to see seven distinct signals in the ¹³C NMR spectrum, corresponding to the six carbons of the benzene ring and the one carbon of the chloromethyl group.

-

Aromatic Carbons (Ar-C): The six aromatic carbons are all in unique electronic environments due to the substitution pattern.

-

C-1 (ipso to -CH₂Cl): The chemical shift will be influenced by the attached chloromethyl group.

-

C-2 (ipso to -Cl): The high electronegativity of chlorine will cause a significant downfield shift.[5][6]

-

C-3: This carbon is adjacent to the chlorine-bearing carbon.

-

C-4 (ipso to -Br): The bromine atom will also cause a downfield shift, though generally less than chlorine.[6]

-

C-5: This carbon is adjacent to the bromine-bearing carbon.

-

C-6: This carbon is adjacent to the chloromethyl-bearing carbon. The aromatic carbons are expected to resonate in the range of δ 120-140 ppm.

-

-

Methylene Carbon (-CH₂Cl): The carbon of the chloromethyl group will be significantly deshielded by the attached chlorine atom and will appear at a lower field than a typical alkyl carbon, likely in the range of δ 40-50 ppm.[5]

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Ar-C (quaternary) | 130 - 145 |

| Ar-C (CH) | 125 - 135 |

| -CH₂Cl | 40 - 50 |

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different types of bonds and functional groups absorb at characteristic frequencies.

Predicted IR Spectrum:

The IR spectrum of 4-Bromo-2-chloro-1-(chloromethyl)benzene will show characteristic absorption bands for the aromatic ring and the C-H and C-halogen bonds.

-

Aromatic C-H Stretching: Look for bands in the region of 3000-3100 cm⁻¹.

-

Aliphatic C-H Stretching: The C-H stretching of the -CH₂Cl group will appear just below 3000 cm⁻¹.

-

Aromatic C=C Stretching: Expect one or more bands in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

-

C-Cl Stretching: The presence of the chloro substituents will give rise to strong absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹.[7]

-

C-Br Stretching: The C-Br bond will also show a strong absorption in the lower frequency region of the fingerprint region, typically between 500 and 600 cm⁻¹.[7]

-

Out-of-Plane C-H Bending: The substitution pattern on the benzene ring (1,2,4-trisubstituted) will result in characteristic strong absorption bands in the 800-900 cm⁻¹ region.

Predicted IR Data:

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-H Bend (out-of-plane) | 800 - 900 |

| C-Cl Stretch | 600 - 800 |

| C-Br Stretch | 500 - 600 |

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a thin liquid film between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

-

Instrument Setup: Use a standard FT-IR spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry bombards a molecule with electrons, causing it to ionize and fragment. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z), producing a mass spectrum. The fragmentation pattern provides valuable information about the molecular structure. The presence of isotopes, such as ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br, results in characteristic isotopic patterns for fragments containing these atoms.[8]

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular ion peak will be observed, and its m/z value will correspond to the molecular weight of the compound (238, 240, 242, 244 amu, considering the isotopes of Br and Cl). The isotopic pattern will be complex due to the presence of both bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and two chlorine atoms (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio for each).

-

Major Fragment Ions:

-

Loss of Cl: A significant fragment will likely correspond to the loss of a chlorine atom from the chloromethyl group, forming a stable benzylic carbocation (m/z around 203, 205, 207).

-

Loss of CH₂Cl: Fragmentation may involve the loss of the entire chloromethyl group (m/z 189, 191, 193).

-

Loss of Br: Loss of the bromine atom would lead to a fragment at m/z 159, 161.

-

Tropylium Ion: Rearrangement to a substituted tropylium ion is also possible.

-

Figure 2: Predicted major fragmentation pathway for 4-Bromo-2-chloro-1-(chloromethyl)benzene.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for 4-Bromo-2-chloro-1-(chloromethyl)benzene. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a solid foundation for the structural confirmation of this important synthetic intermediate. While experimental verification is always the gold standard, this guide serves as a valuable resource for researchers by providing a well-grounded expectation of the compound's spectroscopic behavior. The methodologies and principles outlined herein are broadly applicable to the characterization of other novel halogenated aromatic compounds.

References

- 4-Bromo-1-chloro-2-(chloromethyl)benzene, 95% - Lab-Chemicals.Com. (n.d.).

- 4-Bromo-2-chloro-1-(chloromethyl)benzene | C7H5BrCl2 | CID 22337865 - PubChem. (n.d.).

- 4-Bromo-1-chloro-2-(chloromethyl)benzene - MySkinRecipes. (n.d.).

- 4-Bromo-1-chloro-2-(chloromethyl)benzene | C7H5BrCl2 | CID 43379070 - PubChem. (n.d.).

- Interpreting the 13C NMR Spectrum of 1-Bromo-2,4-dichlorobenzene: A Comparative Guide - Benchchem. (n.d.).

- The mass spectrum of 1-bromo-2-chloroethane - Doc Brown's Chemistry. (n.d.).

- The infrared spectrum of 1-bromo-2-chloroethane - Doc Brown's Chemistry. (n.d.).

- Carbon-13 NMR spectrum of 1-bromo-2-chloroethane - Doc Brown's Chemistry. (n.d.).

Sources

- 1. 4-Bromo-1-chloro-2-(chloromethyl)benzene [myskinrecipes.com]

- 2. 4-Bromo-2-chloro-1-(chloromethyl)benzene | C7H5BrCl2 | CID 22337865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Bromo-1-chloro-2-(chloromethyl)benzene | C7H5BrCl2 | CID 43379070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. C2H4BrCl BrCH2CH2Cl infrared spectrum of 1-bromo-2-chloroethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Senior Application Scientist's Guide to the Key Reactive Sites of 4-Bromo-2-chloro-1-(chloromethyl)benzene

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Complex Synthesis

4-Bromo-2-chloro-1-(chloromethyl)benzene is a trifunctionalized aromatic compound that serves as a highly valuable and versatile building block in modern organic synthesis.[1][2][3] Its utility is particularly pronounced in the fields of pharmaceutical and materials science, where precise, stepwise modification of a core structure is paramount.[4][5] The molecule presents three distinct points of reactivity: a benzylic chloride, an aryl bromide, and an aryl chloride. The significant differences in the chemical nature and reactivity of these sites allow for a high degree of chemoselectivity, enabling chemists to orchestrate complex synthetic sequences with precision. This guide provides an in-depth analysis of each reactive site, grounded in the principles of physical organic chemistry, and offers field-proven protocols to selectively target them.

Foundational Analysis: Electronic and Steric Landscape

To master the selective chemistry of this reagent, one must first understand the electronic interplay of its substituents. The reactivity of each site is governed by a combination of inductive and resonance effects, which dictate the electron density and accessibility of each potential reaction center.

-

Halogens (Br and Cl): Both bromine and chlorine are electronegative atoms that withdraw electron density from the aromatic ring via the sigma framework (a deactivating inductive or -I effect). However, they also possess lone pairs of electrons that can be donated into the pi-system of the ring (a weakly activating resonance or +M effect).[6][7] Overall, the inductive effect dominates, making the ring electron-deficient and thus "deactivated" towards electrophilic aromatic substitution compared to benzene.[6][8] Despite this deactivation, their resonance donation directs incoming electrophiles to the ortho and para positions.[7][9][10]

-

Chloromethyl Group (-CH₂Cl): This is a weakly deactivating group due to the inductive effect of the chlorine atom. It does not participate in resonance with the ring.

This electronic arrangement establishes a clear hierarchy of reactivity, which is the key to designing selective transformations.

Caption: Hierarchy of reactive sites on 4-Bromo-2-chloro-1-(chloromethyl)benzene.

Site 1: The Benzylic Chloromethyl Group - The Epicenter of Sₙ2 Reactivity

The benzylic carbon of the chloromethyl group is unequivocally the most reactive site on the molecule for nucleophilic substitution.

Causality: The high reactivity stems from the stability of the Sₙ2 transition state. The p-orbitals of the adjacent benzene ring overlap with the developing p-orbital on the benzylic carbon during the transition state, delocalizing the partial negative charges and lowering the activation energy.[11] This makes primary benzylic halides exceptionally good substrates for Sₙ2 reactions, readily reacting with a wide range of soft and hard nucleophiles under mild conditions.[12][13][14][15]

Protocol: Selective Cyanation of the Benzylic Position

This protocol demonstrates the selective functionalization of the benzylic chloride in the presence of the less reactive aryl halides.

Objective: To synthesize (4-bromo-2-chlorophenyl)acetonitrile.

Methodology:

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 4-Bromo-2-chloro-1-(chloromethyl)benzene (1.0 eq) in a polar aprotic solvent such as acetone or DMF (approx. 0.5 M concentration).

-

Nucleophile Addition: Add sodium cyanide (NaCN, 1.2 eq) to the solution. Trustworthiness Note: Using a slight excess of the nucleophile ensures the complete consumption of the starting material.

-

Reaction Execution: Stir the mixture at room temperature (20-25 °C). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), observing the disappearance of the starting material spot/peak.

-

Work-up and Purification: Upon completion (typically 2-4 hours), quench the reaction by pouring the mixture into water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Site 2: The Aryl Carbon-Bromine Bond - Gateway to Cross-Coupling

The carbon-bromine bond is the prime site for metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations.[16][17]

Causality: The chemoselectivity for the C-Br bond over the C-Cl bond in palladium-catalyzed reactions is a well-established principle.[18] It is rooted in the difference in bond dissociation energies (BDE) and the kinetics of oxidative addition to the Pd(0) catalyst. The C-Br bond (BDE ≈ 71 kcal/mol) is significantly weaker than the C-Cl bond (BDE ≈ 81 kcal/mol). Consequently, the oxidative addition of the C-Br bond to a Pd(0) center has a much lower activation energy and proceeds readily under conditions where the C-Cl bond remains largely untouched.[19][20]

Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Position

This protocol illustrates the selective formation of a C-C bond at the bromine-substituted position.

Objective: To synthesize 2-chloro-4-phenyl-1-(chloromethyl)benzene.

Methodology:

-

Catalyst & Reagent Setup: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-Bromo-2-chloro-1-(chloromethyl)benzene (1.0 eq), phenylboronic acid (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0), 0.03 eq).

-

Solvent and Base: Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 ratio), followed by a degassed aqueous solution of a base, such as sodium carbonate (Na₂CO₃, 2.0 eq) or potassium phosphate (K₃PO₄, 2.0 eq). Expertise Note: The base is crucial for the transmetalation step, forming the reactive boronate species.[21][22][23]

-

Reaction Execution: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS.

-

Work-up and Purification: After completion (typically 6-12 hours), cool the reaction to room temperature, and separate the organic and aqueous layers. Extract the aqueous layer with toluene or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue via flash chromatography.

Caption: A selective two-step synthetic workflow.

Site 3 & 4: The Aryl C-Cl Bond and the Aromatic Ring

The Carbon-Chlorine Bond: A Challenge for Reactivity

The C-Cl bond is the most robust of the three halide bonds and generally requires more forcing conditions or specialized catalyst systems to participate in cross-coupling reactions. This lower reactivity is an asset, as it provides an "orthogonality" that allows for selective chemistry at the other two sites. To engage the C-Cl bond, one typically needs to employ more electron-rich, sterically hindered phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands, which facilitate the difficult oxidative addition step.[17][18]

The Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

The aromatic ring itself is the least reactive site towards substitution. Due to the collective deactivating inductive effects of the three substituents, the ring is electron-poor and thus resistant to attack by electrophiles. If an EAS reaction were forced, the directing effects of the substituents would need to be considered. The halogens are ortho, para-directing, and the chloromethyl group is weakly deactivating and also ortho, para-directing. The positions open for substitution are C3, C5, and C6. Steric hindrance from the adjacent chloro and chloromethyl groups would likely disfavor substitution at C3. The primary directing influence would come from the bromine at C4, strongly directing to its ortho positions (C3 and C5). The chlorine at C2 directs to its para position (C5). Therefore, the C5 position is the most electronically activated site for an incoming electrophile, though the overall reaction would be sluggish.

Data and Strategy Summary

| Reactive Site | Position | Reaction Type | Relative Reactivity | Typical Conditions |

| Benzylic C-Cl | -CH₂Cl | Sₙ2 Nucleophilic Substitution | High | Strong nucleophile (e.g., CN⁻, OR⁻), polar aprotic solvent, room temp. |

| Aryl C-Br | C4 | Pd-Catalyzed Cross-Coupling | Medium | Pd(0) catalyst (e.g., Pd(PPh₃)₄), base, boronic acid/amine, 80-100 °C. |

| Aryl C-Cl | C2 | Pd-Catalyzed Cross-Coupling | Low | Pd(0) with specialized ligands (e.g., Buchwald type), stronger base, >100 °C. |

| Aromatic Ring | C3, C5, C6 | Electrophilic Aromatic Sub. | Very Low | Strong electrophile, Lewis acid catalyst, harsh conditions. Regioselectivity favors C5. |

Conclusion

4-Bromo-2-chloro-1-(chloromethyl)benzene is a textbook example of a multi-functional synthetic intermediate where reactivity is dictated by a clear and predictable hierarchy. By understanding the fundamental principles of electronic effects and reaction mechanisms, chemists can selectively address each of the three key reactive sites—the benzylic chloride, the aryl bromide, and the aryl chloride—in a stepwise fashion. This strategic control is invaluable for the efficient construction of complex, highly functionalized molecules essential for drug discovery and materials innovation.

References

-

Czégéni, C., et al. (2021). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. Available at: [Link]

-

Garg, N. K. (2020). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. ResearchGate. Available at: [Link]

-

Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. Available at: [Link]

-

Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-2-chloro-1-(chloromethyl)benzene. PubChem Compound Database. Available at: [Link]

-

The Organic Chemistry Tutor. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. Available at: [Link]

-

ron. (2014). The role of halogens in electrophilic aromatic substitution. Chemistry Stack Exchange. Available at: [Link]

-

Czégéni, C., et al. (2021). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. ResearchGate. Available at: [Link]

-

Ridgway, B. H., et al. (1998). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Bromo-1-chloro-2-(chloromethyl)benzene. PubChem Compound Database. Available at: [Link]

-

Lambert, J. B., et al. (2014). Effect of Allylic Groups on SN2 Reactivity. The Journal of Organic Chemistry. Available at: [Link]

-

Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. NobelPrize.org. Available at: [Link]

-

Ashenhurst, J. (2018). Why are halogens ortho-, para- directors?. Master Organic Chemistry. Available at: [Link]

-

Myers, A. (n.d.). The Suzuki Reaction. Myers Group, Harvard University. Available at: [Link]

-

Jan. (2017). Reactivity of benzyl halides towards nucleophilic substitution. Chemistry Stack Exchange. Available at: [Link]

- Deshmukh, M. N., et al. (2015). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Google Patents.

-

Samanta, S. & Jana, R. (2016). Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. Asian Journal of Advanced Basic Sciences. Available at: [Link]

-

Powers, I. G. & Uyeda, C. (2017). From Established to Emerging: Evolution of Cross-Coupling Reactions. The Journal of Organic Chemistry. Available at: [Link]

-

Wikipedia. (n.d.). Electrophilic aromatic directing groups. Wikipedia. Available at: [Link]

-

Bordwell, F. G. & Hughes, D. L. (1982). SN2 Reactions of Nitranions with Benzyl Chlorides. The Journal of Organic Chemistry. Available at: [Link]

-

Gontsa, I., et al. (2024). Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI. Available at: [Link]

-

Singh, R., et al. (2018). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. ResearchGate. Available at: [Link]

-

LibreTexts Chemistry. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts. Available at: [Link]

-

Chem Help ASAP. (2019). reactive SN2 alkyl groups - benzyl and allyl groups. YouTube. Available at: [Link]

Sources

- 1. 4-Bromo-2-chloro-1-(chloromethyl)benzene | C7H5BrCl2 | CID 22337865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-1-chloro-2-(chloromethyl)benzene | C7H5BrCl2 | CID 43379070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 5. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties [mdpi.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 15. future4200.com [future4200.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 19. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 20. researchgate.net [researchgate.net]

- 21. chemrxiv.org [chemrxiv.org]

- 22. nobelprize.org [nobelprize.org]

- 23. ajabs.org [ajabs.org]

A Guide to Nucleophilic Substitution on 4-Bromo-2-chloro-1-(chloromethyl)benzene: Mechanisms and Experimental Design

Executive Summary

4-Bromo-2-chloro-1-(chloromethyl)benzene is a substituted toluene derivative of significant interest in medicinal chemistry and materials science, primarily due to the reactivity of its benzylic chloromethyl group. This benzylic position is unique as it can undergo nucleophilic substitution via both bimolecular (SN2) and unimolecular (SN1) pathways. The choice of mechanism is not arbitrary; it is a direct consequence of carefully controlled experimental conditions. This technical guide provides an in-depth analysis of these competing mechanisms, explores the critical influence of the aromatic halogen substituents, and presents validated experimental protocols to selectively favor one pathway over the other. For researchers in drug development, understanding and controlling this mechanistic dichotomy is paramount for predictable synthesis and the rational design of novel molecular entities.

Introduction: The Unique Reactivity of a Benzylic Halide

The focal point of reactivity in 4-Bromo-2-chloro-1-(chloromethyl)benzene is the primary benzylic chloride. Benzylic halides occupy a special position in organic chemistry, straddling the reactivity patterns of primary alkyl halides and tertiary alkyl halides.

-

Like a primary halide , the carbon atom is sterically unhindered, making it an excellent candidate for a direct, single-step backside attack by a nucleophile, characteristic of the SN2 mechanism .[1]

-

Like a tertiary halide , upon cleavage of the carbon-chlorine bond, it forms a resonance-stabilized carbocation. This stabilization of the intermediate is the hallmark of the SN1 mechanism .[2]

This dual reactivity means the synthetic outcome is critically dependent on factors such as the nucleophile's strength, solvent polarity, and the electronic effects exerted by the substituents on the benzene ring.[3] The presence of a para-bromo and an ortho-chloro group introduces significant electronic influences that modulate the stability of intermediates and transition states for both pathways.

The SN1 Pathway: A Stepwise Mechanism via a Carbocation Intermediate

The SN1 mechanism is a two-step process. The first and rate-determining step is the spontaneous dissociation of the leaving group (Cl⁻) to form a planar benzylic carbocation.[4] This intermediate is then rapidly captured by a nucleophile.

Influence of Aromatic Substituents on Carbocation Stability

The viability of the SN1 pathway hinges on the stability of the benzylic carbocation. While the phenyl ring itself provides substantial resonance stabilization, the halogen substituents play a crucial, non-intuitive role. Halogens exert two opposing electronic effects:

-

Inductive Effect (-I): Due to their high electronegativity, halogens withdraw electron density through the sigma bond network. This effect destabilizes a nearby positive charge.[5]

-

Resonance Effect (+M): The lone pairs on the halogen can be donated into the aromatic π-system. This effect would stabilize a carbocation.

For halogens, the inductive effect (-I) strongly outweighs the resonance effect (+M).[5] In 4-Bromo-2-chloro-1-(chloromethyl)benzene, both the ortho-chloro and para-bromo substituents are electron-withdrawing groups that inductively destabilize the benzylic carbocation.[6] This destabilization increases the activation energy for carbocation formation, thereby slowing the rate of the SN1 reaction compared to unsubstituted benzyl chloride.[7]

Experimental Conditions Favoring the SN1 Mechanism

To overcome the inherent destabilization by the halogen substituents and promote the SN1 pathway, specific experimental conditions are required:

-

Weak Nucleophiles: Weakly basic and non-basic nucleophiles (e.g., H₂O, ROH, RCOOH) are essential. Strong nucleophiles would favor the SN2 pathway.

-

Polar Protic Solvents: Solvents like water, ethanol, or formic acid are crucial. They possess hydrogen bond-donating capabilities that solvate and stabilize both the departing chloride anion and the carbocation intermediate, lowering the energy of the transition state for the first step.[8][9]

A reaction conducted with a weak nucleophile in a polar protic solvent is termed a "solvolysis" reaction.

Caption: The SN1 mechanism proceeds via a slow, rate-limiting carbocation formation.

The SN2 Pathway: A Concerted, Single-Step Mechanism

The SN2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic benzylic carbon from the backside, simultaneously displacing the chloride leaving group.[4] This process proceeds through a five-coordinate transition state.

Steric and Electronic Factors

The chloromethyl group is a primary halide, meaning the reaction center is sterically accessible, which is ideal for the SN2 backside attack.[1] The electron-withdrawing nature of the ortho-chloro and para-bromo substituents, while detrimental to the SN1 pathway, can be slightly advantageous for the SN2 mechanism. By withdrawing electron density, they increase the partial positive charge (electrophilicity) on the benzylic carbon, making it a more attractive target for the nucleophile.

Experimental Conditions Favoring the SN2 Mechanism

To ensure the reaction proceeds via the SN2 pathway, the conditions must maximize the nucleophile's reactivity and avoid carbocation formation:

-

Strong Nucleophiles: A high concentration of a strong, often anionic, nucleophile (e.g., ⁻OH, ⁻OR, ⁻CN, N₃⁻) is required to force the concerted displacement.[10][11]

-